1-(4-Chlorophenyl)-2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of a sulfonyl chloride with an aromatic amine or alcohol.
Thioether formation: The final step could involve the reaction of a thiol with a halogenated precursor to form the thioether linkage.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-yl]thio}ethanone: Similar structure with a thiophene ring instead of a furan ring.
1-(4-Chlorophenyl)-2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-pyridyl)-1,3-oxazol-5-yl]thio}ethanone: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 1-(4-Chlorophenyl)-2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]thio}ethanone lies in its specific combination of functional groups and aromatic rings, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H13ClFNO5S2 |
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Molecular Weight |
477.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H13ClFNO5S2/c22-14-5-3-13(4-6-14)17(25)12-30-21-20(24-19(29-21)18-2-1-11-28-18)31(26,27)16-9-7-15(23)8-10-16/h1-11H,12H2 |
InChI Key |
CCCKEWMRVVTSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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